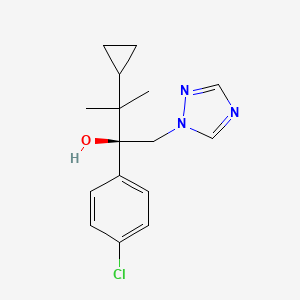

1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-

描述

1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- typically involves multi-step organic reactions. A common approach might include:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

Cyclopropyl and methyl group addition: These groups can be introduced through alkylation reactions.

Final assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions might convert certain functional groups to alcohols or amines.

Substitution: The triazole ring and chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

科学研究应用

Agricultural Applications

Fungicide : Tebuconazole is widely used as a fungicide in agriculture to control various fungal diseases in crops. Its mode of action involves inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This disruption leads to the death of the fungal cells.

Case Studies

- Cereal Crop Protection : In a study conducted on wheat and barley, Tebuconazole demonstrated effective control against leaf rust and powdery mildew. The application of Tebuconazole resulted in significant yield improvements and reduced disease incidence compared to untreated controls .

- Fruit and Vegetable Use : Research showed that Tebuconazole effectively controls fungal pathogens in fruit crops such as apples and grapes. The compound was found to reduce the incidence of Botrytis cinerea, a common pathogen affecting these crops .

Pharmaceutical Applications

Antifungal Agent : Beyond its agricultural use, Tebuconazole exhibits potential as an antifungal agent in clinical settings. Its ability to disrupt fungal cell wall synthesis makes it a candidate for treating fungal infections in humans.

Research Insights

- CYP51A1 Inhibition : Tebuconazole acts as a CYP51A1 inhibitor, which is essential for sterol biosynthesis in fungi. This inhibition has been linked to its effectiveness against various fungal strains that pose risks to human health .

- In Vitro Studies : Laboratory studies have shown that Tebuconazole has significant antifungal activity against Candida species and Aspergillus fumigatus. These findings suggest its potential application in treating systemic fungal infections .

Toxicological Considerations

While Tebuconazole is effective against fungi, it is essential to consider its toxicological profile. Studies indicate that exposure to high concentrations can lead to adverse effects on non-target organisms, including aquatic life and beneficial insects. Regulatory agencies have established guidelines for safe application rates to mitigate these risks .

作用机制

The mechanism of action of 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their function, and disrupting biological pathways.

相似化合物的比较

Similar Compounds

Fluconazole: Another triazole derivative with antifungal activity.

Itraconazole: Known for its broad-spectrum antifungal properties.

Voriconazole: Used to treat serious fungal infections.

Uniqueness

What sets 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- apart might be its specific substituents, which could confer unique biological activities or improved pharmacokinetic properties.

生物活性

1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropyl-1-methylethyl)-,(αR)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of fungicides and anticancer agents. This article delves into its biological activity based on diverse research findings and case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 94361-07-6 |

| Molecular Formula | C15H18ClN3O |

| Molecular Weight | 291.78 g/mol |

| Melting Point | 124-126 °C |

| Boiling Point | 479.1 °C (predicted) |

| Density | 1.32 g/cm³ (predicted) |

| Solubility | Slightly soluble in DMSO and Methanol |

This compound is a diastereomer of cyproconazole, a well-known fungicide used in wood preservation to prevent decay caused by fungi .

Antifungal Activity

As a derivative of triazole, this compound exhibits antifungal properties similar to other triazole-based fungicides. Triazoles function by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This action disrupts fungal cell membrane integrity and leads to cell death. The specific activity of 1H-1,2,4-Triazole-1-ethanol against various fungal strains has been documented but requires further elucidation through comparative studies with established antifungals like cyproconazole .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to 1H-1,2,4-Triazole-1-ethanol have shown promising results against various cancer cell lines:

- MCF7 (Breast Cancer) : The compound exhibited significant cytotoxicity with a GI50 value of approximately 10.9 µM.

- NCI-H460 (Lung Cancer) : Demonstrated a GI50 value of 11.8 µM.

- SF-268 (Central Nervous System Cancer) : Showed a GI50 value of 9.89 µM.

These results indicate that the compound may interfere with cellular proliferation pathways in cancer cells .

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cell division and survival pathways. Triazoles are known to impact various signaling pathways that regulate apoptosis and cell cycle progression. Further research is needed to delineate the specific molecular targets of this compound.

Study on Anticancer Activity

A study conducted on a series of triazole derivatives indicated that those with a chlorophenyl substituent displayed enhanced anticancer activity compared to their counterparts without such substitutions. The presence of electron-withdrawing groups like chlorine was found to be essential for improving bioactivity against cancer cells .

Synthesis and Evaluation

In another study focusing on the synthesis of triazole derivatives, several compounds were evaluated for their biological activities. The synthesized compounds were characterized using NMR and IR spectroscopy, and their anticancer activities were assessed against multiple human cancer cell lines. The findings suggested that structural modifications significantly influenced biological outcomes .

属性

CAS 编号 |

103183-65-9 |

|---|---|

分子式 |

C16H20ClN3O |

分子量 |

305.80 g/mol |

IUPAC 名称 |

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1 |

InChI 键 |

LHDGDQZODHEIPT-INIZCTEOSA-N |

SMILES |

CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

手性 SMILES |

CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

规范 SMILES |

CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

San 89-485 Sandoz 89-485 SDZ 89-485 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。